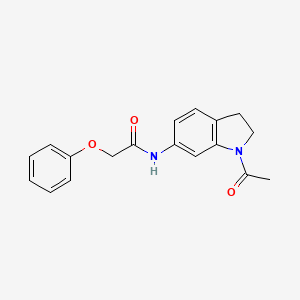

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13(21)20-10-9-14-7-8-15(11-17(14)20)19-18(22)12-23-16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJSCONNIOGUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Method

2-Phenoxyacetyl chloride, generated by treating 2-phenoxyacetic acid with thionyl chloride (SOCl₂), reacts with the amine in the presence of triethylamine (TEA).

Carbodiimide-Mediated Coupling

Using N,N-dicyclohexylcarbodiimide (DCC) and DMAP, the carboxylic acid is activated in situ.

-

Molar ratio : 1.2 equivalents of DCC relative to the acid.

-

Solvent : Tetrahydrofuran (THF) or DMF.

-

Purification : Flash chromatography (silica gel, gradient elution with hexane/acetone).

Analytical Characterization

Critical spectral data for intermediates and the final product include:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 6-Nitroindoline | 7.85 (d, J=8.4 Hz, 1H), 6.45 (d, J=2.0 Hz, 1H), 3.25–3.40 (m, 4H, CH₂) | 1520 (NO₂), 1340 (C-N) |

| 1-Acetyl-6-aminoindoline | 6.90 (s, 1H), 4.10 (br s, 2H, NH₂), 2.85–3.10 (m, 4H, CH₂), 2.15 (s, 3H, COCH₃) | 1660 (C=O), 1620 (NH₂) |

| N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide | 7.30–7.45 (m, 5H, Ar-H), 6.75 (s, 1H), 4.50 (s, 2H, OCH₂), 3.20–3.35 (m, 4H, CH₂), 2.10 (s, 3H, COCH₃) | 1720 (C=O), 1650 (amide) |

Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates:

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

Case Study:

A study published in Cancer Letters showed that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It modulates inflammatory cytokines and reduces oxidative stress markers in animal models of inflammation.

Case Study:

In a study on rheumatoid arthritis, administration of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide led to decreased levels of TNF-alpha and IL-6, suggesting a potential use in inflammatory diseases .

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Modulation of Signaling Pathways

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide modulates key signaling pathways such as the NF-kB pathway, which is critical for inflammatory responses and cancer cell survival.

Clinical Trials

Conducting clinical trials to assess safety and efficacy in humans will be crucial for establishing its therapeutic applications.

Structure–Activity Relationship Studies

Investigating the relationship between chemical structure and biological activity can lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and phenoxyacetamide groups can further influence the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, with the CAS number 1021209-77-7, is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound features an indole core, a structure commonly associated with various bioactive molecules, and exhibits diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is . Its structure includes an indole moiety that contributes to its biological activity. The compound can be synthesized through several steps, including the formation of the indole core via Fischer indole synthesis, followed by acetylation and the final formation of the phenoxyacetamide.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The indole core can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The acetyl and phenoxyacetamide groups enhance binding affinity and specificity, which may lead to therapeutic effects in different biological systems.

Antidiabetic Potential

Recent studies have highlighted the potential of phenoxyacetamide derivatives as α-glucosidase inhibitors. Specifically, derivatives similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide demonstrated significant inhibition of α-glucosidase with an IC50 value of 50 nM, showcasing a remarkable selectivity over α-amylase (IC50 = 327 μM). This suggests that such compounds could be promising candidates for managing type 2 diabetes by modulating carbohydrate metabolism .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide on human hepatocyte cells (LO2), revealing non-cytotoxic properties at effective concentrations. This safety profile is crucial for further therapeutic development, indicating that the compound may be well-tolerated in clinical applications .

Case Study: Inhibition of α-glucosidase

A study focused on a series of phenoxyacetamide derivatives found that one particular derivative exhibited non-competitive inhibition against α-glucosidase. Molecular docking studies revealed favorable binding interactions with the enzyme's active site, supporting its potential as a therapeutic agent for type 2 diabetes management. The compound's metabolic stability was also assessed in rat plasma, showing promising results for further development .

Comparative Analysis

The following table summarizes the biological activity and properties of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide compared to established drugs:

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Cytotoxicity |

|---|---|---|---|---|

| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide | α-glucosidase | 0.050 | 17.48-fold over α-amylase | Non-cytotoxic |

| Acarbose | α-glucosidase | 327.0 | - | Cytotoxic |

| HXH8r | α-glucosidase | 15.32 | - | Cytotoxic |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide with high purity?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated for structurally related acetamides. Key steps include:

- Use of copper(II) acetate (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2).

- Purification by recrystallization in ethanol to achieve ≥95% purity .

- Critical Parameters : Solvent polarity and catalyst loading influence reaction efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers should be prioritized?

- Key Techniques :

- IR Spectroscopy : Focus on amide C=O stretch (~1670–1682 cm⁻¹), NH stretches (~3260–3300 cm⁻¹), and aromatic C=C vibrations (~1587–1601 cm⁻¹) .

- NMR : Prioritize the acetamide proton (δ ~5.38–5.48 ppm, –NCH2CO–), aromatic protons (δ ~7.20–8.61 ppm), and triazole signals (δ ~8.36–8.40 ppm). ¹³C NMR should confirm the acetyl group (δ ~165–169 ppm) and indole ring carbons .

- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: calculated 404.1359) .

Q. How can researchers screen this compound for initial biological activity?

- Approach : Use in vitro assays targeting receptors with structural relevance, such as:

- GABA-A receptors : Test modulation via electrophysiology or fluorescence-based assays, given structural analogs (e.g., piperidine-containing acetamides) act as allosteric modulators .

- GPCRs : Prioritize serotonin or adrenergic receptors due to the indole core’s prevalence in GPCR ligands (e.g., JNJ5207787, a GPCR-targeting analog) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

- Strategies :

- Temperature Control : For example, allylation at 40°C vs. 80°C shifts selectivity between mono- and di-O-allylated intermediates, as shown in indole derivatization .

- Catalyst Screening : Replace Cu(OAc)₂ with Ru-based catalysts for click chemistry to enhance regioselectivity .

- Stepwise Quenching : Use crushed ice to quench reactions and minimize side products .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting :

- Solvent Effects : Confirm deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) and check for residual protons.

- Dynamic Processes : Assess for tautomerism or rotameric equilibria (e.g., acetamide group rotation) via variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for β-carboline acetamides .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR) for this compound?

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or GABA-A receptors, leveraging homology models from PDB .

- QSAR Modeling : Train models on indole-containing analogs to predict bioavailability or binding affinity .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

- Approaches :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cycloaddition or alkylation steps .

- Chiral Resolution : Use HPLC with chiral columns (e.g., Chiralpak IG) to separate enantiomers, as demonstrated for β-carboline derivatives (82% ee achieved) .

Q. How can in vitro-to-in vivo discrepancies in pharmacokinetic data be addressed?

- Solutions :

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., acetyl group hydrolysis) .

- Prodrug Design : Modify the phenoxy group with ester linkages to enhance membrane permeability .

Q. What in silico methods validate the compound’s potential as a pharmacological tool?

- Tools :

- ADMET Prediction : SwissADME or pkCSM to assess absorption, toxicity, and CYP450 interactions.

- Molecular Dynamics : Simulate binding stability with target receptors over 100-ns trajectories .

Tables for Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Optimal Reaction Solvent | tert-Butanol/H₂O (3:1) | |

| Key IR Peaks | C=O (1671–1682 cm⁻¹), NH (3262–3302 cm⁻¹) | |

| ¹H NMR (Acetamide Protons) | δ 5.38–5.48 ppm | |

| Enantiomeric Excess (ee) | 82% (via chiral HPLC) | |

| Computational Binding Energy | ΔG = -9.2 kcal/mol (GABA-A receptor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.